Treprostinil intermediate 2
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H33O5P |
|---|---|
Molecular Weight |
336.40 g/mol |
IUPAC Name |
2-(1-dimethoxyphosphorylnonan-4-yloxy)oxane |
InChI |
InChI=1S/C16H33O5P/c1-4-5-6-10-15(21-16-12-7-8-13-20-16)11-9-14-22(17,18-2)19-3/h15-16H,4-14H2,1-3H3 |
InChI Key |
WEJXBWLOAWUGSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCP(=O)(OC)OC)OC1CCCCO1 |
Origin of Product |
United States |
Synthetic Methodologies for Treprostinil Intermediate 2
Classical and Industrial Approaches to Treprostinil (B120252) Intermediate 2 Formation
Traditional and industrially adopted methods for synthesizing Treprostinil intermediates involve a series of well-established chemical reactions. These approaches have been refined to ensure stereoselectivity and scalability for large-scale production.
Pauson-Khand Cyclization in the Synthesis of Treprostinil Precursors
The Pauson-Khand cyclization (PKC) is a cornerstone reaction in the synthesis of Treprostinil and its benzindene prostacyclin analogues. acs.orgnih.gov This formal [2+2+1] cycloaddition reaction involves an alkyne, an alkene, and carbon monoxide, typically catalyzed by a metal carbonyl complex, to form an α,β-cyclopentenone. wikipedia.org In the context of Treprostinil synthesis, the intramolecular version of this reaction is particularly powerful, enabling the construction of the complex tricyclic core of the molecule with high stereocontrol. acs.orgnih.govyoutube.com
The key step often involves the cyclization of a benzoenyne precursor. acs.orgnih.gov The stereochemistry of the final product is dictated by a chiral center, often a temporary stereodirecting group like a benzylic OTBDMS (tert-butyldimethylsilyl ether) group, on the starting material. This chiral center directs the subsequent formation of three new stereogenic centers during the cyclization, ensuring a high degree of diastereoselectivity. acs.orgnih.govacs.org The reaction is robust and has been proven reliable for manufacturing complex drug substances on a multikilogram scale. acs.orgnih.gov
Stoichiometric amounts of dicobalt octacarbonyl (Co₂(CO)₈) are traditionally used, although catalytic versions have been developed. rsc.orggoogle.com The generally accepted mechanism begins with the formation of a stable alkyne-dicobalt hexacarbonyl complex, followed by alkene coordination, insertion, and subsequent CO insertion. The final step is a reductive elimination that yields the cyclopentenone product. wikipedia.orgyoutube.commdpi.com
| Reaction | Key Features | Catalyst/Reagent | Significance in Treprostinil Synthesis |
|---|---|---|---|
| Intramolecular Pauson-Khand Cyclization | Forms the tricyclic cyclopentenone core; High stereoselectivity. acs.orgnih.govyoutube.com | Dicobalt octacarbonyl (Co₂(CO)₈). google.com | Crucial for establishing the complex benzindene structure of Treprostinil precursors. acs.orgnih.gov |
Strategic Application of Claisen Rearrangement in Early Stages of Treprostinil Intermediate Synthesis
The Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement of an allyl phenyl ether or allyl vinyl ether, is a key transformation in the early stages of Treprostinil synthesis. rsc.orgnih.gov This reaction is strategically employed to introduce an allyl group ortho to a hydroxyl group on a benzaldehyde precursor, which is essential for building the carbon framework of the final molecule. google.com
The reaction typically involves heating an aryl allyl ether, which rearranges to form an ortho-allyl phenol. wikipedia.orgorganic-chemistry.org In one synthetic route, 3-(allyloxy)benzaldehyde is converted to 2-allyl-3-hydroxybenzaldehyde. rsc.org This transformation sets the stage for subsequent reactions, including the introduction of the alkyne-containing side chain required for the Pauson-Khand cyclization. The application of this rearrangement has been shown to significantly improve yields and selectivity compared to previous synthetic approaches. rsc.orgnih.gov While the reaction can be performed under high-temperature batch conditions, by-products can form, necessitating purification by column chromatography. google.com
| Reaction Type | Substrate Example | Product Example | Significance |
|---|---|---|---|
| Aromatic Claisen Rearrangement | 3-(Allyloxy)benzaldehyde. rsc.org | 2-Allyl-3-hydroxybenzaldehyde. rsc.org | Introduces the allyl side chain necessary for constructing the polycyclic system of Treprostinil. google.com |
| Johnson-Claisen Rearrangement | Allylic alcohol and an orthoester. wikipedia.org | γ,δ-unsaturated ester. wikipedia.org | Used in various prostaglandin syntheses to construct side chains with high stereocontrol. caltech.edu |
Alkylation Reactions Employed in Treprostinil Intermediate 2 Synthesis
Alkylation is a fundamental step in derivatizing the core benzindene structure to introduce the characteristic acidic side chain of Treprostinil. Following the formation of the tricyclic core and subsequent modifications, a key intermediate is a triol precursor, specifically (1R,2R,3aS,9aS)-1-((S)-3-Hydroxy-octyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalene-2,5-diol, often referred to as benzindene triol. ucl.ac.ukgoogle.com
The alkylation reaction is performed on the aromatic hydroxyl group of this triol intermediate. ucl.ac.ukgoogle.com Common alkylating agents include haloacetic acid esters, such as ethyl bromoacetate or methyl bromoacetate, or chloroacetonitrile. ucl.ac.ukgoogle.comgoogle.com For example, the trihydroxy derivative can be alkylated with ethyl bromoacetate in the presence of a base like potassium carbonate. google.comgoogle.com This step introduces the ester group that will be hydrolyzed in a subsequent step to form the carboxylic acid moiety of Treprostinil. google.com The selective alkylation of the phenolic hydroxyl group over the two secondary hydroxyls is a key aspect of this transformation. ucl.ac.uk
| Intermediate | Alkylating Agent | Base/Conditions | Resulting Functional Group |
|---|---|---|---|
| Benzindene triol. google.com | Chloroacetonitrile. google.com | K₂CO₃, Tetrabutylammonium bromide, Acetone. google.com | Nitrile group (precursor to carboxylic acid). |
| Trihydroxy derivative. google.com | Ethyl bromoacetate. google.com | Not specified. | Ethyl ester group. |
| Triol precursor 12. ucl.ac.uk | Chloroacetonitrile 13. ucl.ac.uk | Not specified. | Nitrile group. |
Hydrolysis Steps in the Derivatization of Treprostinil Intermediate Precursors
The final step in forming the carboxylic acid side chain of Treprostinil involves the hydrolysis of a precursor functional group, typically an ester or a nitrile, which was introduced during the alkylation step. google.comgoogle.com This transformation converts the derivatized intermediate into the active pharmaceutical ingredient.
If the precursor is an ester, such as the ethyl ester derivative formed from alkylation with ethyl bromoacetate, hydrolysis is commonly carried out using an aqueous base solution, such as sodium hydroxide in a solvent like tetrahydrofuran. google.com Similarly, if a nitrile precursor (e.g., from alkylation with chloroacetonitrile) is used, it is also hydrolyzed to the carboxylic acid. google.comwipo.int This step is often followed by acidification to protonate the resulting carboxylate salt and isolate Treprostinil. google.com The hydrolysis of the ester or nitrile on the advanced intermediate completes the synthesis of the Treprostinil molecule. google.com
Advanced and Emerging Synthetic Techniques for this compound
To overcome the limitations of traditional batch processing, such as safety concerns with hazardous reagents and scalability issues, modern synthetic methodologies are being applied to the production of Treprostinil intermediates.
Continuous Flow Chemistry Applications for Treprostinil Intermediate Production
Continuous flow chemistry has emerged as a powerful technique for the synthesis of Treprostinil, offering significant advantages in safety, efficiency, and scalability. nih.gov This approach has been successfully applied to key steps in the synthetic sequence, including the Claisen rearrangement and the Pauson-Khand reaction. rsc.orgnih.gov
| Synthetic Step | Technology | Advantages | Reported Outcome |
|---|---|---|---|
| Claisen Rearrangement | Plug Flow Reactor. rsc.orgnih.gov | Improved yield and selectivity; Scalability. rsc.orgnih.gov | Successful multigram scale-up. rsc.orgnih.gov |
| Pauson-Khand Reaction | Continuous Flow Reactor. rsc.orgnih.gov | Enhanced safety (reduced CO handling); Use of catalytic Co₂(CO)₈; Scalable. rsc.orgnih.gov | Good yield of advanced intermediate under catalytic conditions. rsc.orgnih.gov |
Stereoselective Synthesis of this compound and Related Stereoisomers
The synthesis of Treprostinil and its intermediates necessitates precise control over stereochemistry, a challenge addressed through various stereoselective strategies. A key transformation involves the stereoselective construction of the side-chain, which can be accomplished using chiral catalysts in reactions with organometallic reagents like dipentylzinc or pentylmagnesium bromide google.com. The evolution of synthetic methods has been closely linked to the development of predictive models that help navigate the vast chemical space of stereoselective reactions rsc.org. These predictive tools, ranging from qualitative models based on chemical intuition to complex quantitative methods, are crucial for optimizing reaction outcomes and guiding the synthesis of specific chiral molecules rsc.org.
The core of many synthetic routes to Treprostinil intermediates is the Pauson-Khand reaction, a powerful method for constructing cyclopentenones. Innovations in this area include the use of continuous flow reactors, which have been shown to improve yields and selectivity in key steps like the Claisen rearrangement and the catalytic Pauson-Khand reaction rsc.org. Such methodologies allow for safer scale-up and ensure a good yield of advanced intermediates that are then converted to the final product rsc.org.
Biocatalytic Transformations in the Preparation of Treprostinil Intermediate Analogues
Biocatalysis has emerged as a powerful tool in modern pharmaceutical synthesis, offering highly selective and environmentally benign alternatives to traditional chemical methods. mdpi.commdpi.com The application of enzymes such as reductases, oxidases, hydrolases, lyases, isomerases, and transaminases allows for regio- and stereoselective transformations that are critical in the synthesis of chiral pharmaceutical intermediates illinois.edu.
In the context of preparing analogues of Treprostinil intermediates, biocatalysis offers significant advantages. Key features of this technology include the use of green reaction media like water, high selectivity, and the absence of metal contaminants in the product mdpi.com. For instance, biocatalysts are highly effective for the stereoselective reduction of carbonyl groups, a common step in the synthesis of complex chiral molecules illinois.edu. The use of engineered enzymes can further expand the toolbox for creating novel and complex molecular architectures with high precision illinois.edu. This approach aligns with the principles of green chemistry by reducing waste and employing safer, more efficient processes for manufacturing active pharmaceutical ingredients (APIs) mdpi.com.
Protecting Group Strategies in this compound Synthesis
Protecting groups are fundamental in the multi-step synthesis of complex molecules like Treprostinil, preventing unwanted reactions of sensitive functional groups jocpr.comneliti.com. The choice of protecting groups is dictated by their stability, ease of installation and removal, and compatibility with other reaction conditions jocpr.com. An effective strategy, often referred to as an orthogonal protecting group strategy, involves using multiple protecting groups that can be removed selectively under different conditions neliti.com.
Selection and Efficacy of Phenolic and Alcoholic Protecting Groups
The synthesis of Treprostinil intermediates involves the protection of both phenolic and alcoholic hydroxyl groups. A variety of protecting groups are employed, including silyl ethers, benzyl ethers, and acetals, each with specific applications and advantages.
Silyl Ethers : Groups like tert-butyldimethylsilyl (TBDMS) are commonly used for protecting alcohols google.com. Silyl ethers are typically installed by reacting the alcohol with a corresponding chlorosilane in the presence of a base like imidazole highfine.com. Triisopropylsilyl (TIPS) is another useful group, offering significant steric hindrance that can be advantageous in certain synthetic steps researchgate.net.
Other Protecting Groups : Other groups such as methyl, tetrahydropyran (THP), and tert-butyl are also utilized depending on the specific requirements of the synthetic route google.comgoogle.com.
| Protecting Group | Abbreviation | Commonly Protects | Key Features | Typical Deprotection Condition |
|---|---|---|---|---|
| tert-Butyldimethylsilyl | TBDMS | Alcohols | Good stability, mild removal. | Fluoride ion (e.g., TBAF) or acid. researchgate.net |
| Para-Methoxybenzyl | PMB | Phenols, Alcohols | Aids purification, improves yields. google.comwipo.int | Oxidative cleavage (e.g., DDQ, CAN). |
| Benzyl | Bn | Alcohols | Stable to a wide range of conditions. | Hydrogenolysis (H2, Pd/C). |
| Tetrahydropyran | THP | Alcohols | Introduces a new chiral center. highfine.com | Acidic conditions. highfine.com |
Challenges and Optimization of Deprotection Steps
Difficulties can also arise from the reactivity of the molecule itself. For instance, the benzylation of secondary alcohols in a Treprostinil precursor proved challenging due to their poor nucleophilicity, requiring the use of more reactive reagents ucl.ac.uk. Furthermore, competitive reactions can occur if functional groups are not adequately protected; for example, the carboxylic acid moiety in Treprostinil must be protected (e.g., as an ethyl ester) before attempting to modify other parts of the molecule ucl.ac.uk. Optimization often involves finding conditions that are mild and selective enough to remove one group without affecting others or the integrity of the core structure. Incomplete deprotection is another common issue that can lead to a mixture of products and complicate purification trilinkbiotech.com.
Rational Design of Protecting Group Sequences for this compound
The use of the para-methoxybenzyl (PMB) group is an example of rational design in Treprostinil synthesis google.com. Its selection not only facilitates easier purification but also streamlines the synthesis process wipo.int. An ideal synthetic pathway would reduce the number of protection-deprotection steps by, for example, introducing a key functional group early in the synthesis to avoid the need for its protection later on rsc.org. The ultimate goal in modern synthesis is to design routes that are "protective group-free," though this is often challenging for complex targets neliti.com. This minimalist approach saves time, reduces the use of chemicals, and avoids waste associated with additional synthetic steps neliti.comgoogle.com.
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances mdpi.com. These principles are increasingly being applied to pharmaceutical synthesis to improve sustainability.
Key green chemistry principles relevant to the synthesis of this compound include:
Waste Prevention : Designing syntheses to minimize waste is a core tenet nih.gov. "One-pot" reactions, where multiple transformations occur in a single reactor, are highly advantageous as they eliminate the need to isolate and purify intermediates, thereby saving solvents, chemicals, and time google.comnih.gov.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product nih.gov. Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled sphinxsai.com. The use of catalytic cobalt carbonyl in the Pauson-Khand reaction is an example of this principle in action rsc.org.
Use of Safer Solvents : The choice of solvent is critical, as they often constitute the largest mass component of a reaction. Green chemistry encourages the use of safer solvents, with water being an ideal choice, or even solvent-free conditions mdpi.comnih.gov.
Reduce Derivatives : Unnecessary derivatization, including the use of protecting groups, should be minimized or avoided whenever possible as these steps generate additional waste nih.govsphinxsai.com. Syntheses that reduce the number of protection-deprotection steps are considered greener rsc.org.
Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements sphinxsai.com. The use of microwave irradiation, for example, can be an energy-efficient method for promoting certain reactions, such as the protection of hydroxyl groups researchgate.net.
Solvent Selection and Minimization for Treprostinil Intermediate Reactions
In the synthesis of prostacyclin analogues like Treprostinil, a variety of solvents are employed. For instance, in certain synthetic routes for Treprostinil intermediates, methyl tert-butyl ether (MTBE) has been used as a replacement for tetrahydrofuran (THF). google.com While both are effective reaction media, MTBE can be considered a greener choice in some contexts due to its lower tendency to form explosive peroxides. The choice of solvent is also dictated by the specific reaction conditions and the solubility of the reactants and intermediates.
Minimizing solvent usage is another cornerstone of green chemistry. Strategies to achieve this in the synthesis of this compound include:
One-Pot Syntheses: Designing multi-step reactions to occur in a single reactor without the need for intermediate isolation and purification steps, which are often solvent-intensive. google.com This approach not only saves time and resources but also significantly reduces the amount of solvent waste generated.
Solvent Recycling: Implementing robust procedures for the recovery and reuse of solvents. This requires careful selection of solvents with appropriate boiling points and stability to withstand purification processes.
The following table provides a general overview of solvents and their classification based on green chemistry principles, which can be applied to the synthesis of this compound.
| Solvent Class | Examples | Green Chemistry Considerations |
| Recommended | Water, Ethanol (B145695), Isopropanol, Acetone | Low toxicity, biodegradable, readily available. |
| Usable | Heptane, Toluene, Methyl tert-butyl ether (MTBE) | Moderate environmental and safety concerns; use should be minimized. |
| Undesirable | Dichloromethane, Chloroform, Benzene | High toxicity, carcinogenic, significant environmental impact. |
Atom Economy and Waste Reduction Strategies in this compound Pathways
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgrsc.org A high atom economy indicates that a greater proportion of the atoms from the starting materials are incorporated into the final product, resulting in less waste. wjpps.com
The synthesis of complex molecules like this compound often involves multiple steps, and each step presents an opportunity to improve atom economy. For example, catalytic reactions are inherently more atom-economical than stoichiometric reactions because catalysts are used in small amounts and are not consumed in the reaction. researchgate.net In the synthesis of Treprostinil, catalytic Pauson-Khand reactions and Claisen rearrangements have been employed to construct the core structure, which can lead to improved yields and atom economy. rsc.org
| Green Chemistry Metric | Definition | Relevance to this compound Synthesis |
| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | Guides the selection of reactions that maximize the incorporation of starting materials into the intermediate. |
| Process Mass Intensity (PMI) | Total Mass of Inputs (kg) / Mass of Product (kg) | Provides a holistic measure of the process efficiency and highlights opportunities for waste reduction across the entire synthetic route. acsgcipr.orgacs.org |
Waste reduction strategies in the synthesis of this compound extend beyond improving atom economy and include:
By-product Minimization: Selecting reaction pathways that generate fewer and less hazardous by-products.
Elimination of Purification Steps: Developing synthetic routes that yield the intermediate with high purity, thereby avoiding or minimizing the need for purification techniques like column chromatography, which consume large quantities of solvents. google.com
Waste Treatment: Implementing effective methods for treating unavoidable waste streams to minimize their environmental impact. This can include recycling of solvents and reagents, as well as the treatment of aqueous waste to remove harmful chemicals before discharge.
By focusing on these green chemistry principles, the pharmaceutical industry can continue to develop more sustainable and cost-effective methods for producing essential medicines like Treprostinil, while minimizing its environmental footprint.
Mechanistic Investigations and Reaction Engineering of Treprostinil Intermediate 2 Syntheses
Elucidation of Reaction Mechanisms Leading to Treprostinil (B120252) Intermediate 2
The formation of Treprostinil Intermediate 2 is a prime example of a [2+2+1] cycloaddition, where an alkene, an alkyne, and carbon monoxide combine to form a cyclopentenone. wikipedia.orgrsc.org This intramolecular reaction efficiently constructs the complex fused-ring system of the intermediate from a benzoenyne precursor. nih.gov
Role of Catalytic Systems in this compound Formation (e.g., Cobalt Carbonyl)
The Pauson-Khand reaction is classically mediated by cobalt carbonyl complexes, with dicobalt octacarbonyl, Co₂(CO)₈, being the most common reagent. wikipedia.orgorganicreactions.org The widely accepted mechanism for the cobalt-mediated formation of this compound proceeds through several key steps. wikipedia.orgorganic-chemistry.org Initially, the alkyne moiety of the benzoenyne precursor reacts with dicobalt octacarbonyl to form a stable hexacarbonyl dicobalt-alkyne complex. libretexts.orgscripps.edu This is followed by the loss of a carbon monoxide ligand, creating a vacant coordination site for the tethered alkene to bind to a cobalt center. acs.org
Subsequent intramolecular insertion of the alkene into a cobalt-carbon bond forms a metallacyclopentane intermediate. nih.gov This step is often irreversible and rate-determining. acs.orgnih.gov Migratory insertion of a carbon monoxide ligand into the new cobalt-carbon bond, followed by reductive elimination, releases the final tricyclic enone product (this compound) and regenerates a cobalt species. wikipedia.orgyoutube.com
A crucial aspect of this synthesis is achieving high stereoselectivity. In the synthesis of Treprostinil, the benzoenyne precursor is designed with a chiral center bearing a bulky protecting group, such as a tert-butyldimethylsilyl (OTBDMS) ether, on the benzylic carbon. nih.govresearchgate.net This group acts as a temporary stereodirecting auxiliary, effectively shielding one face of the molecule and forcing the cyclization to occur with high diastereoselectivity, thus dictating the final stereochemistry of three critical chiral centers in the intermediate. nih.govresearchgate.net
While stoichiometric amounts of cobalt carbonyl can be used, catalytic versions are highly desirable for industrial applications. rsc.org Catalytic systems often require elevated temperatures and pressures of carbon monoxide to facilitate the reaction and regenerate the active catalytic species. nrochemistry.com However, developments have shown that additives, such as Lewis bases or N-oxides like N-methylmorpholine N-oxide (NMO), can promote the reaction under milder conditions by facilitating the removal of CO ligands. wikipedia.orgnih.gov
| Component | Function | Example | Significance |
|---|---|---|---|
| Metal Catalyst | Mediates the [2+2+1] cycloaddition. | Dicobalt Octacarbonyl [Co₂(CO)₈] | Forms the core cyclopentenone ring structure. wikipedia.org |
| Reactants | Intramolecular alkene and alkyne moieties, carbon monoxide. | Benzoenyne precursor, CO | The building blocks for the tricyclic system. nih.gov |
| Stereodirecting Group | Controls the stereochemical outcome of the cyclization. | Benzylic OTBDMS group | Ensures high diastereoselectivity, critical for the drug's activity. nih.govresearchgate.net |
| Promoters/Additives | Accelerate the reaction and allow for milder conditions. | N-methylmorpholine N-oxide (NMO) | Improves reaction efficiency and yield by facilitating CO dissociation. wikipedia.org |
Kinetic Studies and Reaction Rate Optimization for this compound Production
Understanding the kinetics of the Pauson-Khand cyclization is essential for optimizing the production of this compound. The rate-limiting step in the widely accepted mechanism is typically the dissociation of a carbon monoxide ligand from the initial cobalt-alkyne complex to allow for alkene coordination, or the subsequent intramolecular insertion of the alkene into the cobalt-carbon bond. wikipedia.orgnih.gov
Kinetic optimization focuses on accelerating this rate-limiting step. This can be achieved by:
Thermal Promotion: Increasing the temperature provides the energy needed to overcome the activation barrier for CO dissociation. However, high temperatures can also lead to substrate decomposition and byproduct formation. nrochemistry.com
Promoters: Chemical promoters, such as amine N-oxides (e.g., NMO), can irreversibly oxidize a CO ligand to CO₂, creating the necessary open coordination site under much milder thermal conditions and thereby increasing the reaction rate. wikipedia.org
Photochemical Activation: Although less common in large-scale production, irradiation can be used to induce the loss of CO ligands, though this has been primarily demonstrated in stoichiometric reactions. nih.gov
In the context of Treprostinil synthesis, reaction rate optimization has been successfully achieved by transitioning from traditional batch processing to continuous flow chemistry. rsc.org This approach allows for precise control over reaction time (residence time), minimizing the degradation of sensitive molecules while ensuring high conversion rates. nih.gov
Process Parameters and Their Impact on this compound Yield and Selectivity
The successful synthesis of this compound depends heavily on the careful control of various process parameters. These factors directly influence the reaction rate, the yield of the desired product, and the formation of impurities.
Temperature, Pressure, and Concentration Effects on Intermediate 2 Reactions
Temperature, pressure, and reactant concentration are critical, interconnected variables in the Pauson-Khand cyclization.
Pressure: The reaction is performed under an atmosphere of carbon monoxide. The CO pressure is a crucial parameter, especially for catalytic variants, as it influences catalyst stability and the rate of the carbonylation step. High CO pressures can be required to maintain the integrity of the catalytic cycle, but this poses significant safety and engineering challenges in large-scale batch reactors. nih.gov Flow chemistry protocols have been developed that operate effectively with only a slight overpressure of CO (e.g., 3 equivalents), greatly improving the safety profile. rsc.org
Concentration: The concentration of the benzoenyne substrate and the catalyst loading are key to maximizing throughput. While higher concentrations can increase reaction rates, they may also lead to challenges with heat dissipation and potentially favor intermolecular side reactions or catalyst deactivation pathways. Catalyst loading is typically optimized to be as low as possible (e.g., 5 mol%) without compromising reaction time or yield, which is crucial for process economics and minimizing metal contamination in the product. rsc.org
| Parameter | Effect of Increase | Optimal Condition Considerations |
|---|---|---|
| Temperature | Increases reaction rate but also potential for thermal decomposition. | Balance between rate and stability; flow reactors allow for higher temperatures over shorter times. rsc.org |
| CO Pressure | Favors carbonylation and stabilizes catalyst but increases operational hazards. | Sufficient to drive the reaction; minimized in flow systems for safety. rsc.org |
| Substrate Concentration | Increases throughput but may affect heat transfer and side reactions. | Maximized for efficiency while ensuring process safety and control. |
| Catalyst Loading | Increases reaction rate but also cost and potential for metal contamination. | Minimized to the lowest effective level (e.g., 5 mol%) for economic and purity reasons. rsc.org |
Scale-Up Considerations and Challenges for this compound Production
The successful transition of the this compound synthesis from a laboratory procedure to a multikilogram-scale manufacturing process has been documented. nih.govresearchgate.net This scale-up presents several challenges:
Safety: The use of stoichiometric amounts of dicobalt octacarbonyl and high pressures of carbon monoxide gas, a toxic and flammable substance, poses significant safety risks at large scales.
Heat Transfer: The Pauson-Khand reaction is exothermic. Managing heat removal is critical in large batch reactors to prevent thermal runaways and maintain consistent reaction temperatures, which affect yield and impurity profiles.
Stereocontrol: Ensuring consistent and high stereoselectivity on a large scale is paramount. Any deviation can lead to the formation of difficult-to-separate diastereomeric impurities.
To address these challenges, modern reaction engineering principles have been applied. The adoption of continuous flow processing using plug flow reactors (PFRs) has been a significant advancement. rsc.orgnih.gov This methodology offers several advantages for the scale-up of the Pauson-Khand reaction:
Enhanced Safety: Flow reactors handle only small volumes of the reaction mixture at any given time, drastically reducing the risks associated with high CO pressures and exothermic reactions. nih.gov
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat exchange and precise temperature control, leading to more consistent product quality. nih.gov
Scalability: Production capacity is increased by running the flow reactor for longer periods ("scaling out") rather than by building larger, more hazardous batch reactors. This makes the process more flexible and robust. rsc.org
The development of a catalytic, scalable Pauson-Khand reaction in a flow system represents a key engineering solution that ensures the safe and efficient production of this compound. rsc.org
Impurity Formation and Control Strategies during this compound Synthesis
In any multi-step synthesis for a pharmaceutical agent, controlling impurity formation is critical. For the synthesis of this compound via the Pauson-Khand cyclization, the primary potential impurities are stereoisomers.
The desired intermediate has a specific arrangement of atoms at its three newly formed chiral centers. Failure to control the stereochemistry of the cyclization would result in the formation of diastereomers. These isomers can be very difficult to separate from the desired product and could have different biological activities. The primary control strategy for this is substrate-based, relying on the powerful stereodirecting effect of the benzylic OTBDMS group in the enyne precursor, which leads to almost complete chiral induction. nih.govresearchgate.net
Other potential impurities can arise from side reactions or incomplete conversion:
Unreacted Starting Material: Incomplete conversion leads to the presence of the benzoenyne precursor in the crude product. This is controlled by optimizing reaction conditions (temperature, pressure, reaction time) to drive the reaction to completion.
Byproducts from Substrate Decomposition: At elevated temperatures, the enyne substrate or the product may undergo thermal degradation. The use of flow chemistry, which employs short residence times at high temperatures, effectively minimizes the formation of such degradation products. rsc.org
Catalyst-Related Byproducts: The cobalt carbonyl catalyst can mediate other transformations or form clusters, such as Co₄(CO)₁₂, which may have different catalytic activities or be inactive. nih.gov The formation of these can be influenced by CO pressure and the presence of additives.
Control strategies are therefore multifaceted, involving a combination of substrate design and process optimization. The use of a highly effective stereodirecting group is the main tactic to prevent isomeric impurities, while precise control over process parameters—especially temperature, pressure, and residence time in a flow reactor—is the key strategy to minimize process-related impurities and ensure high yield and purity of this compound. nih.govrsc.org
| Impurity Type | Potential Source | Primary Control Strategy |
|---|---|---|
| Diastereomers | Non-selective cyclization. | Use of a bulky, stereodirecting group (e.g., benzylic OTBDMS) on the precursor. nih.govresearchgate.net |
| Unreacted Starting Material | Incomplete reaction conversion. | Optimization of reaction time, temperature, and catalyst activity. rsc.org |
| Thermal Degradation Products | Decomposition of substrate or product at high temperatures. | Precise temperature control; use of flow chemistry to minimize exposure time to heat. rsc.org |
| Catalyst-Related Byproducts | Side reactions mediated by the cobalt complex or catalyst deactivation. | Control of CO pressure and temperature; use of purified catalyst. nih.govthieme-connect.de |
Process Development and Optimization for Large Scale Production of Treprostinil Intermediate 2
Crystallization and Purification Techniques for Treprostinil (B120252) Intermediate 2
Crystallization is a crucial purification step in the manufacturing of pharmaceutical intermediates, serving to isolate the desired compound in a highly pure, solid form with consistent physical properties. mt.com For Treprostinil intermediate 2, the development of a robust crystallization process is paramount to ensure high yield and purity, which directly impacts the quality of the final API. google.com The process involves dissolving the crude intermediate in a suitable solvent at an elevated temperature and allowing it to cool, which causes the pure compound to crystallize while impurities remain in the solution. researchgate.net
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly affect the physical and chemical properties of an intermediate, including its stability, solubility, and handling characteristics. researchgate.net Controlling the polymorphic form of this compound is critical for process consistency. Seeding is the most effective method to ensure the reproducible crystallization of a desired polymorph. researchgate.net By introducing a small quantity of crystals of the target polymorph (seeds) into a supersaturated solution, the crystallization process is initiated on these seeds, bypassing the unpredictable nature of spontaneous nucleation. whiterose.ac.uk
This technique not only directs the formation of the thermodynamically stable form but also influences the crystal morphology and size. whiterose.ac.uk For instance, process development for related compounds has shown that different crystallization protocols can yield particles that are either dense or light and "fly-away". researchgate.net Seeding strategies can be optimized to consistently produce crystals with a desired morphology, such as dense particles that are easier to handle, filter, and dry in a large-scale setting. researchgate.netacs.org
Table 1: Key Parameters in Seeding Strategy Development
| Parameter | Objective | Rationale |
|---|---|---|
| Seed Quality | High purity, specific polymorph, defined particle size | Ensures the desired crystal form is propagated and prevents the introduction of impurities. |
| Seed Loading | Optimized quantity (e.g., % w/w) | Affects nucleation rate and final crystal size distribution. |
| Seeding Temperature | Controlled temperature at the point of seed addition | Influences the level of supersaturation, impacting crystal growth versus secondary nucleation. |
| Seed Preparation | Wet or dry milling | Prepares seeds with a uniform and appropriate particle size for effective crystallization. whiterose.ac.uk |
The choice of solvent is a critical factor in developing an effective crystallization process for this compound. An ideal solvent system should exhibit high solubility for the intermediate at elevated temperatures and low solubility at ambient or cool temperatures, maximizing the recovery of the purified product. mt.com Furthermore, the solvent system must be effective at rejecting impurities, ensuring they remain in the mother liquor upon crystallization. researchgate.net
For related benzindene prostacyclin compounds, various solvent systems have been developed. For example, mixtures of ethanol (B145695) and water have been used to crystallize Treprostinil. googleapis.com In another process, a solvent system comprising an organic solvent like ethyl acetate (B1210297), methyl acetate, or isopropyl acetate with a controlled amount of water (1-8% v/v) was found to be effective for producing ultrapure Treprostinil. google.com The presence of a specific amount of water can be crucial in assisting the crystallization process. google.com The selection of an appropriate solvent system also impacts crystal morphology and filterability, with the goal of producing compact, easily filterable solids. google.com
Table 2: Evaluation of Potential Solvent Systems for this compound
| Solvent Class | Example(s) | Key Considerations |
|---|---|---|
| Alcohols | Ethanol, Isopropyl Alcohol | Good solvency for polar compounds; often used in combination with an anti-solvent like water. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Effective at dissolving organic intermediates and can provide good crystal quality. google.com |
| Ketones | Acetone | Can be used as a solvent or anti-solvent in various crystallization processes. googleapis.com |
| Aqueous Mixtures | Ethanol/Water, Acetone/Water | The ratio of solvent to anti-solvent is critical for controlling yield and purity. googleapis.com |
Impurity Profiling and Control Strategies for Industrial-Scale this compound Production
Impurity profiling—the identification, characterization, and quantification of impurities—is a regulatory requirement and a cornerstone of pharmaceutical quality control. biomedres.us For this compound, a comprehensive impurity profile must be established to ensure the safety and efficacy of the final drug product. Impurities can originate from various sources, including starting materials, reagents, synthetic by-products, and degradation products. researchgate.net
A robust control strategy involves monitoring the entire synthesis process to understand how impurities are formed and how they carry over between steps. researchgate.net Current regulations often require that any single impurity in an API be present at a level below 0.1%. google.com To achieve this, the purification steps for intermediates are critical. Crystallization serves as a primary method for impurity rejection. google.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for detecting and quantifying impurities at trace levels. biomedres.usresearchgate.net A well-developed analytical method allows for effective tracking of impurities throughout the manufacturing process, ensuring that the final intermediate meets the required purity specifications. acs.org
Reactor Design and Engineering Considerations for this compound Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of reactor design and engineering principles. The choice of reactor can significantly impact reaction efficiency, safety, and product quality. nih.gov The synthesis of this compound may involve reactions that are sensitive to parameters like temperature, mixing, and reaction time. cardiff.ac.uk
There are two primary types of reactors used in pharmaceutical manufacturing: batch reactors and continuous (flow) reactors. nih.gov
Batch Reactors: These are versatile tanks where all reactants are loaded at the beginning, and the reaction proceeds over a set time. They are common in pharmaceutical manufacturing, but scaling them up can present challenges related to heat transfer and mixing homogeneity.
Continuous Flow Reactors (e.g., PFRs, CSTRs): In these systems, reactants are continuously fed into the reactor, and the product is continuously removed. nih.gov Flow chemistry offers advantages such as superior heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for highly exothermic or rapid reactions. cardiff.ac.uk
The optimal reactor design for the synthesis of this compound depends on factors such as reaction kinetics, heat of reaction, and the physical state of the reactants. nih.gov Engineering considerations include the material of construction, the design of the agitation system to ensure proper mixing, and the implementation of a heating/cooling system to maintain the optimal reaction temperature. scispace.com For large-scale production, modeling and simulation can be used to predict reactor performance and facilitate a smooth scale-up from pilot to commercial manufacturing. biopharminternational.com
Computational and Theoretical Studies Relevant to Treprostinil Intermediate 2
Quantum Chemical Calculations on the Reactivity and Stability of Treprostinil (B120252) Intermediate 2
Information not available.
Molecular Modeling of Transition States in Reactions Forming Treprostinil Intermediate 2
Information not available.
Prediction of Stereochemical Outcomes and Selectivity in Intermediate 2 Synthesis
Information not available.
Computational Design of Novel Synthetic Routes to this compound
Information not available.
Future Research Directions and Applications of Treprostinil Intermediate 2
Exploration of Novel Synthetic Pathways to Treprostinil (B120252) Intermediate 2
A promising area of investigation is the development of more convergent and direct synthetic strategies. For instance, research into related prostacyclin analogues has demonstrated the potential of routes that build the core structure with key stereocenters in fewer, high-yielding steps. Future pathways for Treprostinil intermediate 2 could involve the application of advanced catalytic methods, such as asymmetric catalysis, to establish chiral centers with high precision, thereby avoiding lengthy chiral resolution steps. The exploration of biocatalysis, using enzymes to perform specific transformations, also presents an opportunity to increase selectivity and reduce the reliance on traditional chemical reagents.
Key objectives for novel synthetic pathways include:
Increasing stereoselectivity: To eliminate the need for inefficient purification of diastereomers.
Utilizing safer and more environmentally benign reagents and solvents: To align with the principles of green chemistry.
Developing telescoped or one-pot processes: To minimize intermediate isolation and purification steps, thereby reducing waste and improving process efficiency. acs.org
Development of In-Process Analytical Technologies for Real-Time Monitoring of Intermediate 2 Synthesis
To ensure the quality and consistency of this compound, the adoption of Process Analytical Technology (PAT) is a critical future direction. xuetangonline.comnih.gov PAT involves designing and controlling manufacturing processes through timely measurements of the critical quality and performance attributes of raw and in-process materials. xuetangonline.com This approach facilitates a shift from testing quality into the final product to building quality into the process itself.
For the synthesis of this compound, in-process analytical technologies would enable real-time monitoring of critical process parameters (CPPs) and intermediate quality attributes (IQAs). nih.gov This allows for immediate adjustments to be made during synthesis, preventing batch failures and ensuring consistent product quality.
Potential PAT tools for monitoring the synthesis of Intermediate 2 are outlined in the table below.
| Analytical Technology | Parameter Monitored | Potential Benefits |
| Near-Infrared (NIR) Spectroscopy | Reactant concentration, intermediate formation, solvent composition | Non-destructive, rapid analysis, suitable for in-line or on-line monitoring. xuetangonline.comprocess-insights.com |
| Raman Spectroscopy | Molecular structure changes, reaction kinetics, polymorphism | High chemical specificity, minimal sample preparation, can be used with fiber-optic probes. xuetangonline.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis, reaction completion | Provides detailed structural information, well-established for reaction monitoring. xuetangonline.com |
| Mass Spectrometry (MS) | Impurity profiling, reaction byproduct identification | High sensitivity and selectivity for identifying low-level impurities in real-time. process-insights.comsigmaaldrich.com |
| High-Performance Liquid Chromatography (HPLC) | Purity of Intermediate 2, quantification of reactants and products | Provides accurate quantitative data, can be integrated at-line for process control. |
By integrating these technologies, manufacturers can gain a deeper understanding of the synthesis process, enabling better control and optimization, which are foundational to continuous manufacturing and real-time release testing. nih.govprocess-insights.comsigmaaldrich.com
Utility of this compound in the Synthesis of Analogues and Prodrugs
This compound is not only a precursor to Treprostinil but also a valuable starting point for the synthesis of a wide range of analogues and prodrugs. This utility is crucial for developing next-generation therapies with improved pharmacological profiles. cornell.eduucl.ac.uk
Prodrug Development: Treprostinil's short half-life necessitates frequent administration or continuous infusion, which can lead to side effects and impact patient quality of life. nih.govnih.gov Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. Using this compound, researchers can synthesize prodrugs designed for slow release, potentially reducing dosing frequency and mitigating side effects associated with high peak plasma concentrations. nih.govnih.gov For example, a more direct synthesis route using a treprostinil triol precursor has been identified as a promising strategy for preparing a wide array of treprostinil prodrug candidates. cornell.eduresearchgate.net
One successful approach has been the creation of alkyl ester prodrugs of Treprostinil, which are then formulated into lipid nanoparticles for inhaled delivery. nih.gov This strategy leads to a lower maximum plasma concentration of Treprostinil and an extended vasodilatory effect, consistent with a less frequent dosing schedule. nih.gov
Analogue Synthesis: The chemical scaffold of this compound allows for systematic modifications to explore structure-activity relationships (SAR). By altering specific functional groups, researchers can develop analogues with:
Enhanced receptor selectivity
Improved oral bioavailability
Different metabolic stability
Novel therapeutic applications
The synthesis of a candidate prodrug, treprostinil N-acyl methylsulfonamide, has been accomplished from both treprostinil and a treprostinil triol precursor, highlighting the versatility of these intermediates in creating new chemical entities. ucl.ac.ukresearchgate.net
Sustainable and Economically Viable Production of this compound
The long-term production of Treprostinil and its derivatives depends on the development of manufacturing processes for its intermediates that are both environmentally sustainable and economically viable. This involves applying the principles of green chemistry to minimize the environmental footprint and optimizing process efficiency to reduce costs. unife.itmdpi.comresearchgate.net
Sustainable Production: A key metric for evaluating the sustainability of a chemical process is the Process Mass Intensity (PMI) , which is the ratio of the total mass of materials used (water, solvents, raw materials, reagents) to the mass of the final product. unife.it Future research will focus on lowering the PMI for the synthesis of this compound by:
Solvent Selection: Replacing hazardous or problematic solvents with greener alternatives, such as bio-based solvents or supercritical fluids. unife.itmdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Catalysis: Using catalytic reagents instead of stoichiometric ones to reduce waste. This includes the use of recoverable and reusable catalysts.
Energy Efficiency: Developing processes that can be run at ambient temperature and pressure, or utilizing alternative energy sources like microwave irradiation to reduce reaction times and energy consumption. mdpi.com
Economic Viability: The economic feasibility of producing this compound is intrinsically linked to process efficiency and sustainability. nih.gov An advanced manufacturing approach that incorporates continuous processing can offer significant economic advantages over traditional batch manufacturing. acs.orgnih.gov
| Factor | Impact on Economic Viability |
| Raw Material Cost | Novel synthetic pathways that use cheaper, more abundant starting materials can significantly reduce overall cost. |
| Process Yield | Higher-yielding reactions reduce the amount of raw material needed per kilogram of product, directly lowering costs. |
| Cycle Time | Continuous manufacturing and telescoped reactions reduce the time required to produce a batch, increasing plant throughput and capital efficiency. |
| Waste Treatment Costs | Greener chemical processes generate less waste, reducing the significant costs associated with disposal and environmental compliance. researchgate.net |
| Automation & Control | The implementation of PAT reduces the need for manual sampling and testing, lowers the risk of batch failure, and improves process robustness, leading to long-term cost savings. washu.edu |
By focusing on these areas, the pharmaceutical industry can ensure a reliable and responsible supply of this compound, supporting the continued availability of Treprostinil and the development of new and improved therapies.
Q & A
Basic Research Questions
Q. What experimental designs are recommended for evaluating Treprostinil’s impact on clinical worsening in pulmonary arterial hypertension (PAH)?
- Methodological Approach : Use randomized, double-blind, placebo-controlled trials with time-to-event endpoints (e.g., time to clinical worsening [TCW]) as primary outcomes. For example, the FREEDOM-EV trial utilized an event-driven design with oral Treprostinil administered three times daily, tracking TCW and survival over extended periods . Secondary endpoints should include functional assessments (e.g., 6-minute walking distance [6MWD]) and biomarker analysis (e.g., NT-proBNP). Open-label extensions can provide long-term safety and efficacy data, but ensure protocols account for treatment crossover biases .
Q. Which pharmacokinetic (PK) parameters are critical when comparing Treprostinil formulations (e.g., oral, inhaled, parenteral)?
- Methodological Approach : Measure dose linearity, bioavailability (, AUC), and across formulations. For oral Treprostinil, assess food effects (e.g., delayed under high-fat conditions) and dose proportionality using linear regression (e.g., for parenteral dose-concentration linearity up to 125 ng/kg/min) . Inhaled formulations require evaluation of local pulmonary delivery efficacy versus systemic exposure, as plasma concentrations may not fully reflect therapeutic effects .
Q. How can clinical risk stratification models (e.g., COMPERA, REVEAL) be integrated into Treprostinil study designs?
- Methodological Approach : Stratify patients into risk categories (low, intermediate-low, intermediate-high, high) using validated scores at baseline and follow-up. The FREEDOM-EV trial demonstrated that 92% of Treprostinil-treated patients maintained low-risk status post-treatment, supporting risk-driven endpoints . Use multivariate Cox models to adjust for baseline risk profiles when analyzing survival benefits .
Advanced Research Questions
Q. How should survival analyses be adjusted for treatment crossover in long-term Treprostinil studies?
- Methodological Approach : Apply statistical models like Inverse Probability of Censoring Weights (IPCW) and Rank Preserving Structural Failure Time (RPSFT) to correct for confounding. In the INCREASE trial, IPCW and RPSFT reduced mortality risk underestimation by 38% and 74%, respectively, after adjusting for crossover . Sensitivity analyses (e.g., bootstrapping) should validate model robustness.
Q. What methodologies resolve discrepancies in impurity profiles between Treprostinil intermediate synthesis routes?
- Methodological Approach : Conduct comparative batch testing using HPLC and mass spectrometry to characterize impurities (e.g., unidentified vs. identified impurities). For example, studies comparing Treprostinil synthesized via Moriarty (Chicago) and Silver Spring processes found identical impurity specifications (e.g., total related substances ≤2.0%) despite differing synthesis steps . Stability studies under ICH guidelines (e.g., accelerated aging) can confirm equivalence in shelf-life and degradation pathways.
Q. How can preclinical models optimize Treprostinil’s anti-proliferative and vascular effects?
- Methodological Approach : Use nude mice implanted with Matrigel co-cultures of endothelial colony-forming cells (ECFCs) and mesenchymal stem cells (MSCs) to quantify vascular network formation. Treprostinil sustains hepatic blood flow in transplant models by reducing platelet deposition and preserving sinusoidal endothelial integrity, as shown in rodent studies . Dose-response experiments should correlate plasma concentrations (e.g., 14.9–18,248 pg/mL for parenteral doses) with histological outcomes .
Q. What strategies validate dose equivalence when transitioning between Treprostinil formulations?
- Methodological Approach : Use PK-guided equations to estimate equivalent doses. For example, oral Treprostinil dose (mg) ≈ 0.0072 × parenteral dose (ng/kg/min) × weight (kg). Validate transitions via crossover studies measuring steady-state plasma concentrations and functional endpoints (e.g., 6MWD). A study transitioning stable PAH patients from parenteral to oral Treprostinil reported feasibility with maintained efficacy .
Data Contradiction Analysis
Q. How should researchers address conflicting data on Treprostinil’s PPAR-γ activation versus cAMP-dependent pathways?
- Methodological Approach : Use in vitro assays (e.g., cAMP ELISA, PPAR-γ luciferase reporter) to dissect dual mechanisms. While Treprostinil’s anti-proliferative effects in PAH are primarily cAMP-mediated, PPAR-γ activation contributes to anti-inflammatory responses. Dose-dependent studies in pulmonary artery smooth muscle cells (PASMCs) can clarify pathway dominance .
Q. Why do bioavailability studies show variability in inhaled Treprostinil’s systemic exposure?
- Methodological Approach : Standardize administration protocols (e.g., inhalation technique, device calibration) and account for inter-patient lung deposition variability. Phase I trials reported inhaled Treprostinil’s absolute bioavailability at 64–72%, but and AUC vary with breath-hold duration and device type . Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to link local lung concentrations (non-measurable) to clinical outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
